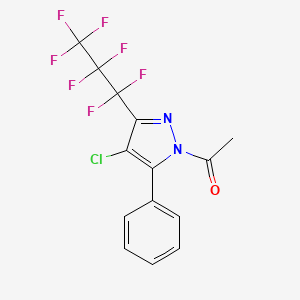![molecular formula C7H5F9O B3040771 2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane CAS No. 239463-94-6](/img/structure/B3040771.png)
2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane:
Fluorinated Polymer Synthesis
2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane is extensively used in the synthesis of fluorinated polymers. These polymers exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy, making them ideal for applications in coatings, membranes, and advanced materials .
Surface Modification
This compound is employed in surface modification techniques to impart hydrophobic and oleophobic properties to various substrates. It is particularly useful in creating non-stick and anti-fouling surfaces, which are essential in industries like food processing, medical devices, and marine applications .
Biomedical Applications
In the biomedical field, 2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane is used to develop biocompatible materials. Its incorporation into polymers can enhance the biocompatibility and reduce the biofouling of medical implants and devices, improving their performance and longevity .
Electronics and Semiconductors
The compound is also significant in the electronics industry, where it is used to produce materials with high dielectric constants and low dielectric losses. These materials are crucial for the development of advanced electronic components, including capacitors and insulators .
Environmental Applications
In environmental science, this oxirane derivative is utilized in the development of advanced filtration membranes. These membranes are effective in removing contaminants from water and air, contributing to cleaner and safer environments .
Energy Storage
Research has shown that fluorinated compounds like 2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane can be used in the development of high-performance energy storage devices. These include batteries and supercapacitors, where the compound helps improve energy density and cycle stability .
Catalysis
The compound is also explored in catalysis, particularly in the development of fluorinated catalysts. These catalysts can enhance the efficiency and selectivity of various chemical reactions, making industrial processes more sustainable and cost-effective .
Advanced Coatings
Lastly, 2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane is used in the formulation of advanced coatings. These coatings provide superior protection against corrosion, wear, and environmental degradation, extending the lifespan of materials and structures .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butyl]oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F9O/c8-4(6(11,12)13,1-3-2-17-3)5(9,10)7(14,15)16/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBLPUZYAVFTTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201193674 | |
| Record name | 2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
239463-94-6 | |
| Record name | 2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=239463-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



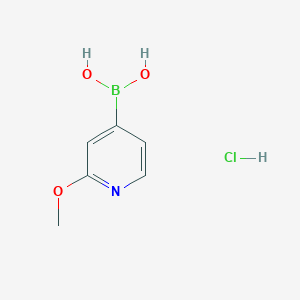
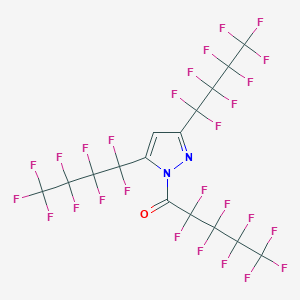

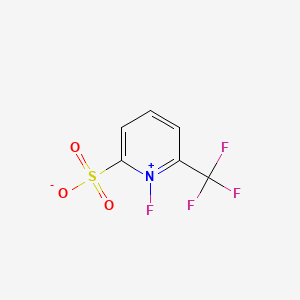

![Methyl (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylate](/img/structure/B3040698.png)

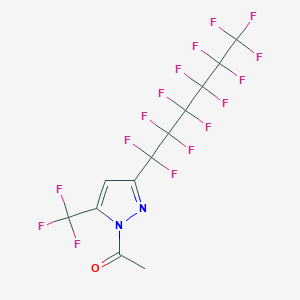
![1-Acetyl-4-bromo-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole](/img/structure/B3040704.png)
![4-bromo-5-methyl-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazole](/img/structure/B3040706.png)


![2-[2-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol](/img/structure/B3040710.png)
